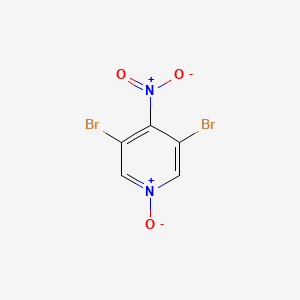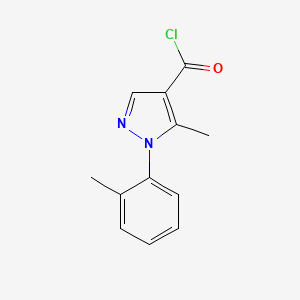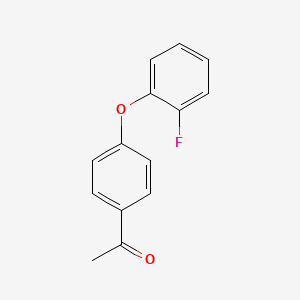
4'-(2-Fluorophenoxy)acetophenone
Descripción general
Descripción
“4’-(2-Fluorophenoxy)acetophenone” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.23 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “4’-(2-Fluorophenoxy)acetophenone” has been reported in the literature. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were designed and synthesized via Passerini reaction .
Molecular Structure Analysis
The molecular structure of “4’-(2-Fluorophenoxy)acetophenone” consists of a central carbon atom bonded to a phenyl group and a fluorophenoxy group .
Aplicaciones Científicas De Investigación
Biological Baeyer–Villiger Oxidation
The biological Baeyer–Villiger oxidation process, applied to fluorinated acetophenones including 4'-(2-Fluorophenoxy)acetophenone, utilizes 19F nuclear magnetic resonance (NMR) for monitoring. This method characterizes the conversion of such compounds, revealing that whole cells of Pseudomonas fluorescens ACB and purified 4′-hydroxyacetophenone monooxygenase (HAPMO) can convert these substrates into valuable synthons for the production of industrially relevant chemicals, without accumulating fluorophenyl acetates (Moonen, Rietjens, & van Berkel, 2001).
Green Acylation Method
A green acylation method of resorcinol with acetic acid demonstrates the utility of 4'-(2-Fluorophenoxy)acetophenone derivatives in synthesizing 2',4'-dihydroxyacetophenone, a significant intermediate for commercial applications. This approach emphasizes the use of non-polluting and reusable catalysts, aligning with principles of green chemistry and providing a sustainable alternative for synthesizing acetophenone derivatives (Yadav & Joshi, 2002).
Antimycobacterial Activity
Novel derivatives of 4'-(2-Fluorophenoxy)acetophenone, particularly 4-[5-(4-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, have shown promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This highlights the potential therapeutic applications of these compounds in treating tuberculosis, especially drug-resistant strains (Ali & Yar, 2007).
Isolation and Purification Techniques
High-speed counter-current chromatography (HSCCC) has been effectively used to isolate and purify 4'-(2-Fluorophenoxy)acetophenone derivatives from the Chinese medicinal plant Cynanchum bungei Decne. This method provides a rapid and efficient means to obtain high-purity compounds for further pharmaceutical and chemical studies (Liu et al., 2008).
C-H Activation in Organic Synthesis
The interaction of 4'-(2-Fluorophenoxy)acetophenone with a trihydride-stannyl-osmium(IV) complex demonstrates the potential of C-H activation in organic synthesis. This reaction pathway offers a novel approach to modifying the chemical structure of fluorinated aromatic ketones, providing insights into the development of new synthetic methodologies (Esteruelas et al., 2003).
Direcciones Futuras
The future directions of “4’-(2-Fluorophenoxy)acetophenone” could involve further exploration of its potential biological activities. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were evaluated for their in vitro biological activities against c-Met kinase and five selected cancer cell lines . This suggests potential applications in the field of anticancer drug discovery.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIXDASSQPMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374633 | |
| Record name | 4'-(2-Fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2-Fluorophenoxy)acetophenone | |
CAS RN |
58775-91-0 | |
| Record name | 4'-(2-Fluorophenoxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)
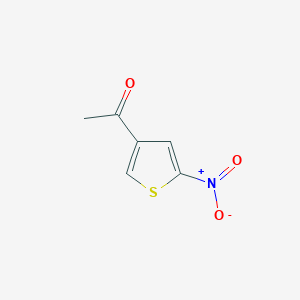
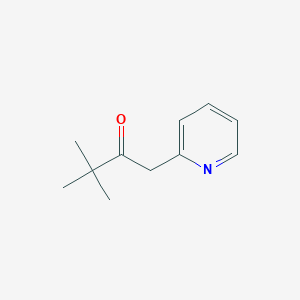
![(Z)-N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1596826.png)
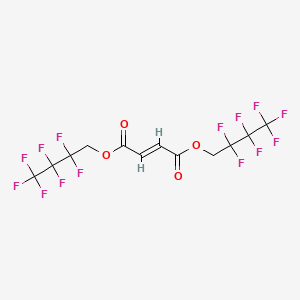
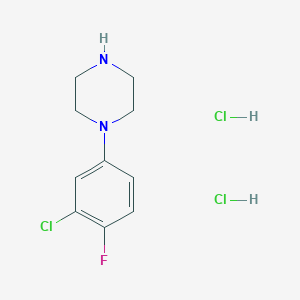
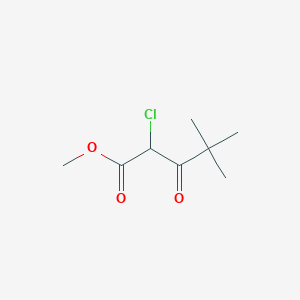
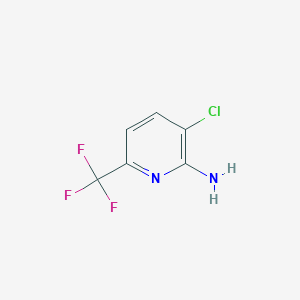
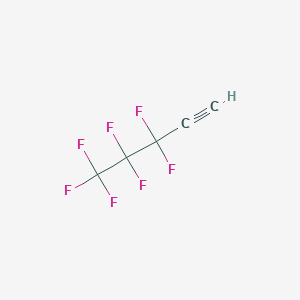
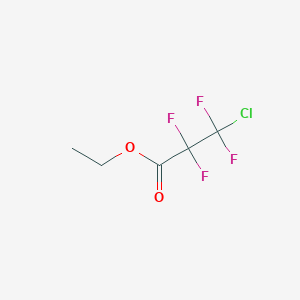
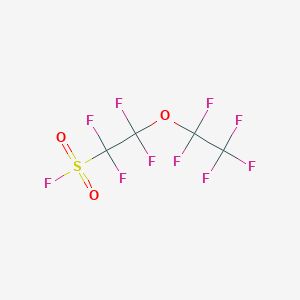
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)
